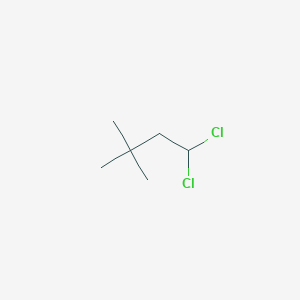

1,1-Dichloro-3,3-dimethylbutane

説明

Significance of Geminal Dihaloalkanes as Substrates in Advanced Organic Chemistry

Geminal dihaloalkanes, compounds bearing two halogen atoms on a single carbon atom, are valuable substrates in advanced organic chemistry. vedantu.com The term "geminal" is derived from the Latin word gemini, meaning "twins," highlighting the relationship between the two halogen atoms. vedantu.com These compounds serve as versatile building blocks for the synthesis of a wide range of more complex molecules. ncert.nic.in

The presence of two halogen atoms on the same carbon atom significantly influences the chemical reactivity of the molecule. This structural feature makes them susceptible to various transformations, including elimination reactions to form alkynes and substitution reactions. youtube.com For example, geminal dihalides can be prepared through the addition reaction of a vinyl halide with a hydrogen halide. vedantu.com In the IUPAC nomenclature system, they are named as dihaloalkanes, with the position of the halogen atoms indicated by numbers. vedantu.com

Research Context of Branched Chloroalkanes in Synthetic Pathways

Branched chloroalkanes are a class of organic compounds that play a significant role in various synthetic pathways. algoreducation.com The branching in the carbon chain can influence the physical properties of the molecule, such as its boiling point. algoreducation.comchemicals.co.uk Generally, increased branching leads to a decrease in the boiling point due to a smaller surface area for intermolecular interactions. algoreducation.comchemicals.co.uk

The reactivity of chloroalkanes is primarily determined by the polar carbon-chlorine bond, which makes the carbon atom susceptible to attack by nucleophiles. algoreducation.com This leads to two main types of reactions: nucleophilic substitution, where the chlorine atom is replaced by another functional group, and elimination, where the chlorine and a hydrogen atom from an adjacent carbon are removed to form an alkene. youtube.comalgoreducation.com The reactivity of halogenoalkanes generally increases as you move down the halogen group in the periodic table, from fluorine to iodine, because the carbon-halogen bond strength decreases. savemyexams.com

Evolution of Academic Inquiry into 1,1-Dichloro-3,3-dimethylbutane Reactivity

The study of the reactivity of this compound and related compounds has evolved over time. Early research often focused on fundamental reactions like dehydrochlorination. For instance, studies have explored the dehydrochlorination of the related compound 1,1,2-trichloro-3,3-dimethylbutane to produce dichlorinated butene isomers. google.com These investigations have examined the influence of different reagents and conditions, such as using potassium hydroxide (B78521) or lithium chloride in various solvents, on the reaction outcome. google.com

More recent research has delved into the finer details of its reactivity, including its conformational analysis. It has been shown that this compound can exist in two distinct, spectroscopically distinguishable conformations: one with Cs symmetry and another with C1 symmetry. lookchem.comchemicalbook.com This level of detailed structural and reactivity analysis is crucial for understanding its behavior in complex chemical systems and for its potential application as an intermediate in the synthesis of other valuable compounds. google.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12Cl2 |

| Molecular Weight | 155.07 g/mol |

| CAS Number | 6130-96-7 |

| Melting Point | -56 °C |

| Boiling Point | 146-148 °C |

| Density | 1.027 g/mL at 25 °C |

| Refractive Index | n20/D 1.4388 |

| Flash Point | 98 °F |

| Vapor Pressure | 6.06 mmHg at 25°C |

The data in this table was sourced from multiple references. lookchem.comchemicalbook.comepa.govscbt.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1-dichloro-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRPQFOUUPCTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210210 | |

| Record name | 1,1-Dichloro-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6130-96-7 | |

| Record name | 1,1-Dichloro-3,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloro-3,3-dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6130-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dichloro-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-3,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-3,3-DIMETHYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XE8UK3HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Halogenation Strategies for the Formation of 1,1-Dichloro-3,3-dimethylbutane

The synthesis of this compound, a geminal dihalide, can be approached through distinct chemical transformations. The primary routes involve the direct chlorination of a suitable alkane precursor via a free-radical mechanism or the conversion of a corresponding carbonyl compound. Each strategy presents unique challenges and advantages concerning selectivity and yield.

Radical Chlorination of Alkanes

The free-radical halogenation of alkanes is a fundamental method for introducing halogen atoms onto a hydrocarbon backbone. This process, typically initiated by ultraviolet (UV) light or heat, proceeds via a radical chain mechanism. researchgate.net For the synthesis of this compound, the logical alkane precursor is 2,2-dimethylbutane, commonly known as neohexane. The formation of the target compound requires the substitution of two hydrogen atoms on the same primary carbon atom.

The radical chain mechanism for the dichlorination of neohexane to form this compound involves a sequence of initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) under the influence of UV light or heat, generating two highly reactive chlorine radicals (Cl•). mdpi.com This step requires an initial input of energy to break the Cl-Cl bond.

Cl₂ + energy (UV light/heat) → 2 Cl•

Propagation: This phase consists of a series of chain-carrying steps that produce the product and regenerate the radical species needed to continue the chain.

First Chlorination (Monochlorination): A chlorine radical abstracts a hydrogen atom from a neohexane molecule. This can occur at a primary or secondary position, but abstraction from the C1 position is required to eventually form the target compound. This yields a 3,3-dimethylbutyl radical and hydrogen chloride (HCl). (CH₃)₃C-CH₂-CH₃ + Cl• → (CH₃)₃C-CH₂-CH₂• + HCl

The resulting alkyl radical then reacts with another molecule of Cl₂ to form 1-chloro-3,3-dimethylbutane (B46724) and a new chlorine radical, which continues the chain. (CH₃)₃C-CH₂-CH₂• + Cl₂ → (CH₃)₃C-CH₂-CH₂Cl + Cl•

Second Chlorination (Dichlorination): To form the target geminal dichloride, a chlorine radical must abstract a second hydrogen atom from the same carbon of 1-chloro-3,3-dimethylbutane. (CH₃)₃C-CH₂-CH₂Cl + Cl• → (CH₃)₃C-CH₂-CH•Cl + HCl

This new radical reacts with another Cl₂ molecule to yield the final product, this compound, and another chlorine radical. (CH₃)₃C-CH₂-CH•Cl + Cl₂ → (CH₃)₃C-CH₂-CHCl₂ + Cl•

Termination: The chain reaction is terminated when two free radicals combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two chlorine radicals, an alkyl radical and a chlorine radical, or two alkyl radicals.

Cl• + Cl• → Cl₂ (CH₃)₃C-CH₂-CH•Cl + Cl• → (CH₃)₃C-CH₂-CHCl₂ 2 (CH₃)₃C-CH₂-CH•Cl → Dimerized products

Free-radical chlorination is notoriously unselective, often yielding a mixture of isomeric monochlorinated and polychlorinated products. researchgate.net The distribution of these products is heavily influenced by reaction conditions and the inherent reactivity of the C-H bonds within the substrate.

The reactivity of C-H bonds towards radical chlorination follows the order: tertiary > secondary > primary, with relative rates of approximately 5 : 3.8 : 1. researchgate.net In the initial monochlorination of neohexane (2,2-dimethylbutane), this selectivity leads to a mixture of products, as the molecule contains both primary and secondary hydrogens.

Calculations are based on statistical probability multiplied by the relative reactivity factor (P:S = 1:3.8). The formation of 1-chloro-3,3-dimethylbutane is the least favored monochlorination product.

Further chlorination to produce this compound is hampered by the electronic effect of the first chlorine atom. The electron-withdrawing nature of the chlorine substituent deactivates the hydrogens on the same carbon (the α-carbon), making them less susceptible to abstraction by a chlorine radical. Consequently, subsequent chlorination is more likely to occur at other positions on the molecule, particularly the C3 position, which is furthest from the initial chlorine atom. This makes achieving a high yield of the desired 1,1-dichloro isomer via radical chlorination exceptionally challenging.

Key reaction conditions can be adjusted to influence the outcome:

Reactant Ratio: A high concentration of the alkane relative to chlorine is used to favor monochlorination and reduce the formation of di- and polychlorinated products. Conversely, a higher ratio of chlorine would increase polychlorination, but not necessarily with the desired regioselectivity.

Temperature: Higher temperatures generally decrease the selectivity of radical chlorination, making the reaction more random and leading to a product distribution that more closely reflects statistical probability.

Solvents: The use of certain aromatic solvents can increase the selectivity of chlorination. These solvents can form a π-complex with the chlorine radical, making it less reactive and therefore more selective in the hydrogen atom it abstracts.

Ketone Halogenation Approaches

A more targeted and efficient strategy for synthesizing geminal dichlorides involves the conversion of a carbonyl group. For this compound, the corresponding carbonyl precursor is the aldehyde 3,3-dimethylbutanal. The conversion of the aldehyde functional group directly into a geminal dichloride circumvents the selectivity issues inherent in radical alkane halogenation.

The transformation of an aldehyde or ketone into a geminal dichloride is a well-established reaction in organic synthesis. This method is particularly effective for producing compounds like this compound from its aldehyde precursor, 3,3-dimethylbutanal. The core of this reaction is the replacement of the carbonyl oxygen atom with two chlorine atoms.

The primary reagents used for this conversion are phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosgene (B1210022) (COCl₂).

With Phosphorus Pentachloride (PCl₅): The reaction of an aldehyde or ketone with PCl₅ is a classic method for forming geminal dichlorides. For example, acetone (B3395972) can be converted to 2,2-dichloropropane (B165471) using this reagent. The reaction proceeds by converting the C=O group into a CCl₂ group, with phosphorus oxychloride (POCl₃) formed as a byproduct.

(CH₃)₃C-CH₂-CHO + PCl₅ → (CH₃)₃C-CH₂-CHCl₂ + POCl₃

With Thionyl Chloride (SOCl₂): Thionyl chloride can also be used, often in the presence of a catalyst like dimethylformamide (DMF). This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.

The choice of halogenating agent and the optimization of reaction conditions are crucial for maximizing the yield of the desired geminal dichloride and minimizing side reactions. Research has shown that for non-enolisable carbonyl compounds, high yields can be achieved.

Optimization strategies focus on several factors:

Substrate Purity: The starting aldehyde, 3,3-dimethylbutanal, must be pure and anhydrous, as these chlorinating agents react vigorously with water.

Temperature Control: The reactions are often exothermic and may require initial cooling, followed by heating to ensure complete reaction.

Catalyst Selection: For reagents like thionyl chloride, the choice and amount of catalyst can significantly impact reaction rate and yield.

Purification: Fractional distillation is typically employed to purify the final product from any remaining starting material, catalyst, or non-gaseous byproducts.

The conversion of a carbonyl precursor represents a more direct and selective method for the synthesis of this compound compared to the less discriminate radical chlorination of the corresponding alkane.

Alkene-Based Synthetic Routes to Dichlorinated Butane Derivatives

The construction of the this compound structure from alkene precursors is a key synthetic strategy. These methods involve the formation of new carbon-carbon bonds and the introduction of chlorine atoms in a regioselective manner.

Lewis Acid-Catalyzed Addition Reactions

Lewis acid catalysis is fundamental in the synthesis of this compound and its precursors. These catalysts, acting as electron pair acceptors, activate substrates and facilitate key bond-forming steps. wikipedia.org In the context of synthesizing dichlorinated butanes, Lewis acids are crucial for promoting the condensation reaction between an alkyl halide and a chlorinated alkene. The mechanism generally involves the formation of a carbocation from the alkyl halide, which then undergoes an electrophilic attack on the chlorinated alkene. nih.govvernier.com

Condensation with Vinylidene Chloride Precursors

A primary and effective method for synthesizing the carbon skeleton of this compound is the Lewis acid-catalyzed condensation of tert-butyl chloride with vinylidene chloride (1,1-dichloroethylene). nih.gov This reaction directly leads to the formation of 1,1-dichloro-3,3-dimethyl-1-butene, an unsaturated precursor which can subsequently be hydrogenated to yield the target compound, this compound.

The choice of Lewis acid catalyst is critical to the success of the reaction. Iron trichloride (B1173362) (FeCl₃) and aluminum trichloride (AlCl₃) have been effectively employed to catalyze this condensation. nih.gov The reaction proceeds by the Lewis acid assisting in the formation of the tert-butyl carbocation, which then adds to the vinylidene chloride.

Table 1: Lewis Acid-Catalyzed Condensation of tert-Butyl Chloride and Vinylidene Chloride

| Catalyst | Substrates | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Iron Trichloride (FeCl₃) | tert-Butyl chloride, Vinylidene chloride | 1,1-Dichloro-3,3-dimethyl-1-butene | ~60% | nih.gov |

| Aluminum Trichloride (AlCl₃) | tert-Butyl chloride, Vinylidene chloride | 1,1-Dichloro-3,3-dimethyl-1-butene | ~55% | nih.gov |

Control of Isomer Formation and Purity in Multi-step Synthesis

A significant challenge in the synthesis of this compound is the control of isomer formation and the minimization of byproducts. In the condensation of tert-butyl chloride and vinylidene chloride, a notable byproduct is 1,1,1-trichloro-3,3-dimethylbutane. nih.gov The formation of this trichlorinated impurity is sensitive to reaction conditions, with temperature being a decisive factor in managing the product distribution. nih.gov

Furthermore, the separation of constitutional isomers, which have the same molecular formula but different connectivity, is a crucial aspect of ensuring the purity of the final product. Techniques such as fractional distillation are often employed to separate isomers with different boiling points. quora.com The efficiency of these separations depends on the difference in the physical properties of the isomers.

Transformations from Related Halogenated Hydrocarbons

Another synthetic avenue involves the modification of more highly chlorinated dimethylbutane derivatives through elimination reactions.

Dehydrochlorination Pathways from Trichloro-dimethylbutanes

The dehydrochlorination of trichloro-dimethylbutane isomers presents a potential route to dichlorinated alkenes, which are precursors to this compound. Specifically, the elimination of hydrogen chloride (HCl) from 1,1,2-trichloro-3,3-dimethylbutane has been investigated. The regioselectivity of this elimination is highly dependent on the reaction conditions. numberanalytics.com

When 1,1,2-trichloro-3,3-dimethylbutane is treated with a base such as potassium hydroxide (B78521) in diethylene glycol, the dehydrochlorination exclusively yields 1,2-dichloro-3,3-dimethylbut-1-ene. numberanalytics.com In contrast, gas-phase pyrolysis of the same starting material at high temperatures (e.g., 520°C) results in a mixture of isomers, specifically 1,2-dichloro-3,3-dimethylbut-1-ene and 1,1-dichloro-3,3-dimethylbut-1-ene, in a roughly 3:1 ratio. numberanalytics.com This indicates that while the 1,1-dichloro isomer is formed, it is the minor product under these pyrolytic conditions.

Table 2: Dehydrochlorination Products of 1,1,2-Trichloro-3,3-dimethylbutane

| Starting Material | Reaction Conditions | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| 1,1,2-Trichloro-3,3-dimethylbutane | KOH, diethylene glycol, 160°C | 1,2-Dichloro-3,3-dimethylbut-1-ene | Not detected | numberanalytics.com |

| 1,1,2-Trichloro-3,3-dimethylbutane | Gas-phase pyrolysis, 520°C | 1,2-Dichloro-3,3-dimethylbut-1-ene | 1,1-Dichloro-3,3-dimethylbut-1-ene | numberanalytics.com |

This highlights the challenge in directing the dehydrochlorination to selectively produce the desired 1,1-dichloroalkene precursor.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound are heavily constrained by its molecular architecture. The dichloromethyl group is a potential site for nucleophilic attack, but the adjacent quaternary carbon atom, part of the tert-butyl group, presents a formidable steric barrier that dictates the plausible reaction mechanisms.

Pathways to Ether and Alcohol Derivatives

The synthesis of alcohol derivatives from this compound does not proceed through a straightforward double substitution to form a geminal diol. Instead, hydrolysis of this compound serves as a pathway to carbonyl compounds. The primary product of hydrolysis is 3,3-dimethylbutyraldehyde . This transformation is understood to occur via an initial nucleophilic substitution of one chlorine atom by a hydroxide ion or water molecule, forming a highly unstable geminal halohydrin intermediate. This intermediate rapidly eliminates hydrogen chloride (HCl) to yield the corresponding aldehyde.

Subsequent oxidation of the 3,3-dimethylbutyraldehyde intermediate can lead to the formation of 3,3-dimethylbutanoic acid . This two-step process, starting with the hydrolysis of the dichloroalkane, is a documented method for creating carboxylic acid derivatives .

The formation of ethers, for instance through a Williamson-type synthesis involving an alkoxide nucleophile, is theoretically possible but practically challenging. The reaction would require the alkoxide to perform a nucleophilic attack on the sterically hindered carbon center. As discussed in the following sections, the kinetic barrier to such a reaction is exceptionally high, making this pathway inefficient for synthesizing ether derivatives from this specific substrate.

Steric Hindrance Effects on Reaction Kinetics and Selectivity

Steric hindrance is the dominant factor controlling the kinetics of substitution reactions for this compound. The compound is a neopentyl-type dihalide, a class of substrates notorious for its extremely low reactivity in bimolecular nucleophilic substitution (SN2) reactions learncbse.in. The bulky tert-butyl group, (CH₃)₃C-, effectively shields the electrophilic carbon center from backside attack by a nucleophile, which is a mechanistic requirement for the SN2 pathway masterorganicchemistry.combyjus.com.

The effect of increasing steric hindrance on SN2 reaction rates is well-documented. As alkyl groups are substituted on the carbon atom adjacent to the reaction center (the β-carbon), the reaction rate decreases dramatically. This compound, with a quaternary β-carbon, represents an extreme case of this steric inhibition.

Interactive Data Table: Relative Rates of SN2 Reactions for Various Alkyl Halides

This table illustrates the generally accepted trend of how steric hindrance affects SN2 reaction rates. The rates are relative to ethyl bromide.

| Alkyl Halide | Structure | Relative Rate | Primary/Secondary/Tertiary | Steric Hindrance |

| Methyl Bromide | CH₃Br | 30 | Methyl | Minimal |

| Ethyl Bromide | CH₃CH₂Br | 1 | Primary | Low |

| Isopropyl Bromide | (CH₃)₂CHBr | 0.02 | Secondary | Moderate |

| Neopentyl Bromide | (CH₃)₃CCH₂Br | 0.00001 | Primary | Very High (β-branching) |

| tert-Butyl Bromide | (CH₃)₃CBr | ~0 | Tertiary | High (α-branching) |

As shown in the table, neopentyl bromide, a structural analog of this compound (differing by the halogen and the second chlorine atom), is exceedingly unreactive towards SN2 displacement. This profound steric hindrance not only slows down the reaction kinetics but also enhances the selectivity towards other reaction pathways, such as elimination or, under specific conditions, rearrangement.

Comparative Studies of SN1 versus SN2 Mechanisms

A mechanistic analysis of this compound reveals that it is a poor substrate for both canonical SN1 and SN2 reactions.

SN2 Mechanism: This pathway is strongly disfavored. As established, the rate-determining step of an SN2 reaction involves a backside nucleophilic attack on the carbon bearing the leaving group masterorganicchemistry.com. The tert-butyl group on the adjacent carbon makes this approach sterically impossible, leading to a dramatic inhibition of the reaction byjus.com. Therefore, this compound is considered practically inert under typical SN2 conditions.

SN1 Mechanism: This pathway is also highly unfavorable. The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate after the leaving group departs masterorganicchemistry.commasterorganicchemistry.com. In this case, the departure of a chloride ion would generate a primary carbocation, which is extremely unstable and high in energy masterorganicchemistry.com. While more substituted alkyl halides readily undergo SN1 reactions due to the stability of the resulting secondary or tertiary carbocations, the high energy of a primary carbocation presents a significant kinetic barrier for this compound byjus.comlibretexts.org.

Given that both pathways are kinetically hindered, nucleophilic substitution reactions of this compound are exceptionally slow. The observed hydrolysis to 3,3-dimethylbutyraldehyde likely proceeds through a mechanism that avoids both a direct backside attack and the formation of a discrete primary carbocation, highlighting the compound's unusual reactivity.

Elimination Reactions to Alkene Products

Elimination reactions provide an alternative pathway for the reactivity of this compound, typically promoted by the action of a strong base. These reactions involve the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond.

Base-Promoted Formation of 3,3-Dimethyl-1-butene

The treatment of this compound with a strong, non-nucleophilic base is expected to induce a dehydrohalogenation reaction. This process typically follows an E2 (elimination, bimolecular) mechanism. The direct product of a single dehydrohalogenation event is 1-chloro-3,3-dimethyl-1-butene .

The formation of 3,3-dimethyl-1-butene , as specified in the outline, is not a direct outcome of a simple base-promoted elimination reaction from a 1,1-dihaloalkane. Such a transformation would require the removal of both chlorine atoms and one proton, which would necessitate a reductive process rather than a standard dehydrohalogenation. Therefore, the direct, base-promoted alkene product is a vinyl chloride.

Regioselectivity and Stereoselectivity in Elimination Pathways

Regioselectivity: In the context of dehydrohalogenation, regioselectivity concerns the formation of different constitutional isomers of alkenes when there are multiple types of β-hydrogens available for abstraction. For this compound, the β-carbon (C2) has two equivalent hydrogens, and the other adjacent group is the tert-butyl group, which has no hydrogens on the C3 carbon. Consequently, there is only one possible site for proton abstraction, and thus no issue of regioselectivity. The elimination product will always have the double bond between C1 and C2.

Stereoselectivity: While the reaction is not regioselective, it can be stereoselective. The product of the first elimination, 1-chloro-3,3-dimethyl-1-butene, can exist as two geometric isomers: (E) and (Z).

The stereochemical outcome of an E2 reaction is determined by the conformation of the substrate in the transition state. The reaction proceeds most efficiently when the β-hydrogen and the leaving group (chlorine) are in an anti-periplanar arrangement. Rotation around the C1-C2 single bond in this compound allows for different conformations, which can lead to the formation of either the E or Z isomer. The relative stability of the transition states leading to these isomers will determine the product ratio. Generally, the transition state leading to the more stable alkene (often the E-isomer, where bulky groups are further apart) is lower in energy, but this can be influenced by the base and reaction conditions.

Interactive Data Table: Potential Products of Elimination

| Reaction | Starting Material | Product Name | Structure | Isomer Type |

| Single Dehydrohalogenation | This compound | (E)-1-Chloro-3,3-dimethyl-1-butene | (CH₃)₃C-CH=CHCl | E-isomer |

| Single Dehydrohalogenation | This compound | (Z)-1-Chloro-3,3-dimethyl-1-butene | (CH₃)₃C-CH=CHCl | Z-isomer |

Further elimination of the second chlorine atom from the vinyl chloride product to form an alkyne (3,3-dimethyl-1-butyne) is possible under very harsh basic conditions .

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Strategic Intermediate in Complex Organic Molecule Assembly

The reactivity of the carbon-chlorine bonds in 1,1-dichloro-3,3-dimethylbutane allows for its transformation into a range of other functional groups through reactions like substitution and elimination. This positions the compound as a crucial starting point or intermediate for constructing more complex molecular architectures.

A significant application of this compound is its role as a precursor in the synthesis of bioactive molecules, particularly in the pharmaceutical and food industries. Through hydrolysis, this compound is converted into 3,3-dimethylbutyraldehyde. justia.comjustia.com This aldehyde is a critical intermediate in the production of Neotame, a high-intensity artificial sweetener. google.comgoogle.com The synthesis underscores the utility of the dichloroalkane in generating carbonyl compounds that serve as foundational scaffolds for larger, functional molecules.

Geminal dihalides are classical precursors for the synthesis of alkynes through double dehydrohalogenation reactions. Derivatives of this compound can be utilized to create terminal alkynes. The process typically involves an elimination reaction to first form a vinylic dichloride, which can then undergo further elimination to yield the alkyne. This pathway provides a reliable method for introducing a triple bond into a molecule, a functional group that is pivotal in click chemistry, natural product synthesis, and the creation of various organic materials.

The chemical transformation of this compound provides a direct route to carboxylic acids. The primary hydrolysis of this compound yields 3,3-dimethylbutyraldehyde. justia.com Subsequent oxidation of this aldehyde intermediate leads to the formation of the corresponding carboxylic acid, 3,3-dimethylbutanoic acid. This two-step process, beginning with the hydrolysis of the dichloro-substituted starting material, is a documented pathway for creating valuable carboxylic acid derivatives.

Table 1: Synthetic Applications of this compound as an Intermediate

| Starting Material | Reaction Pathway | Intermediate Product | Final Product/Application |

|---|---|---|---|

| This compound | Hydrolysis | 3,3-Dimethylbutyraldehyde | Precursor for Neotame (sweetener) google.comgoogle.com |

| This compound | Dehydrohalogenation | Dihaloalkene derivative | Terminal Alkynes |

Contributions to Specialized Materials Development

Beyond its role in synthesizing discrete organic molecules, this compound is also implicated in the creation of specialized materials where its chemical properties contribute to the final material's characteristics.

The presence of chlorine atoms in the structure of this compound makes it a candidate for use in polymer science. Its chlorinated nature can be exploited to produce polymers that possess enhanced thermal stability and chemical resistance. These properties are highly desirable in materials designed for demanding applications where resistance to heat and chemical degradation is critical.

A notable application in materials science is the use of this compound in the synthesis of nanomaterials for advanced technologies. Specifically, it is used in the colloidal synthesis of lead sulfide (B99878) (PbS) nanosheets, which are investigated for their potential in photovoltaic devices. rsc.org In a typical synthesis, this compound is added to a solution containing a lead oleate (B1233923) precursor at an elevated temperature before the introduction of a sulfur source. rsc.orgresearchgate.netpubcompare.ai This process yields two-dimensional PbS nanosheets, materials that are promising for next-generation, low-cost solar cells due to their unique optoelectronic properties. rsc.org The use of this specific dichloroalkane is a key step in controlling the formation of these high-performance nanomaterials. rsc.orgresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1-dichloro-3,3-dimethyl-1-butene |

| 1,1-dichloro-3,3-dimethylbutan-2-one |

| 1,1,1-trichloro-3,3-dimethylbutane |

| 1,4-dichloro-2,3-epoxybutane |

| 3,3-dimethylbutanal |

| 3,3-dimethylbutanoic acid |

| 3,3-dimethylbutyraldehyde |

| Efavirenz |

| Lead Sulfide |

| Neotame |

| t-butylacetylene |

| t-butylacetic acid |

| t-butyl chloride |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Characterization of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of 1,1-dichloro-3,3-dimethylbutane at the atomic level. These calculations can predict its geometry, electronic distribution, and the relative energies of its different forms, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. While specific DFT studies on this compound are not abundant in the literature, calculations on analogous chlorinated alkanes provide valuable insights. researchgate.net

These calculations typically reveal a significant polarization of the carbon-chlorine (C-Cl) bonds due to the high electronegativity of the chlorine atoms. This results in a partial positive charge on the carbon atom and partial negative charges on the chlorine atoms. The bulky tert-butyl group, with its electron-donating inductive effect, can influence the electron density at the dichlorinated carbon center. DFT methods are also employed to calculate properties such as molecular polarizability and dipole moment, which are crucial for understanding intermolecular interactions. nih.gov

Modern approaches even utilize DFT calculations to study the interaction of chlorinated compounds with various surfaces and materials, which can be relevant for catalytic or sensing applications. mit.edu For instance, DFT has been used to study the adsorption of chlorine on transition metal surfaces to understand hydrodechlorination processes. researchgate.net

| Computational Method | Calculated Property | Typical Finding for Chlorinated Alkanes |

|---|---|---|

| DFT (e.g., B3LYP) | C-Cl Bond Polarization | Significant, with partial positive charge on carbon and partial negative charge on chlorine. |

| DFT | Molecular Dipole Moment | Non-zero, influenced by the geometry and orientation of the C-Cl bonds. |

| DFT | HOMO-LUMO Gap | Relatively large, indicating kinetic stability. The LUMO is often localized on the C-Cl antibonding orbitals. |

The presence of a bulky tert-butyl group adjacent to the dichloromethyl group in this compound introduces significant steric hindrance, which governs its conformational landscape. Spectroscopic studies have indicated that this compound can exist in two primary, spectroscopically distinguishable conformations: one with C_s symmetry and another with C_1 symmetry.

Computational conformational analysis, typically performed using methods like DFT or Møller-Plesset perturbation theory (MP2), can predict the relative energies and geometric parameters of these conformers. The C_s conformer would have the hydrogen on the dichloromethyl carbon eclipsing one of the methyl groups of the tert-butyl group, while the C_1 conformer would have a staggered arrangement. The relative stability of these conformers is determined by a balance of steric repulsion and other weak interactions.

The conformational preference can have a direct impact on the molecule's reactivity. For example, in elimination reactions, the dihedral angle between the hydrogen on the adjacent methylene (B1212753) group and a chlorine atom is crucial. Different conformers will present different angles, thus influencing the rate and stereochemical outcome of the reaction. While detailed conformational analyses for this specific molecule are not widely published, studies on sterically hindered alkanes show that the lowest energy conformers are those that minimize steric strain. nrel.gov

The carbon-chlorine (C-Cl) bond dissociation energy (BDE) is a critical parameter for understanding the thermal and photochemical stability of this compound and its propensity to undergo radical reactions. Computational chemistry provides reliable methods for predicting BDEs. The homolytic BDE quantifies the energy required to break a C-Cl bond, forming a carbon-centered radical and a chlorine radical. chemrxiv.orgorganic-chemistry.org

For gem-dichloroalkanes, the BDE of the first C-Cl bond is typically lower than that in corresponding monochloroalkanes due to the stabilization of the resulting α-chloroalkyl radical by the remaining chlorine atom. High-level quantum chemical methods, such as G3B3 or CBS-QB3, are often used for accurate BDE predictions. rsc.org Recent advancements also include the use of machine learning models trained on large quantum chemical datasets to predict BDEs with high accuracy. chemrxiv.orgorganic-chemistry.orgrsc.org

Computational methods are also invaluable for calculating the activation barriers for various reaction pathways, such as dehydrochlorination or nucleophilic substitution. chemspider.com By mapping the potential energy surface and locating the transition state structures, the energy required to initiate a reaction can be determined. For this compound, the steric hindrance from the tert-butyl group is expected to significantly raise the activation barrier for bimolecular reactions (S_N2), making unimolecular pathways (S_N1 or E1) potentially more favorable under certain conditions.

| Molecule | Computational Method | Predicted BDE (kcal/mol) |

|---|---|---|

| Chloromethane (CH₃Cl) | G3B3 | ~84 |

| Dichloromethane (CH₂Cl₂) | G3B3 | ~78 (for the first C-Cl bond) |

| 1,1-Dichloroethane (CH₃CHCl₂) | Theoretical Models | ~75-78 (for the first C-Cl bond) |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for tracing the detailed pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Understanding a reaction mechanism requires the characterization of its transition state(s) — the highest energy points along the reaction coordinate. Computational methods allow for the precise location of transition state geometries and the calculation of their energies. nih.govstenutz.eu This information is used to construct a reaction energy profile, which maps the energy of the system as it transforms from reactants to products.

For a reaction like the dehydrochlorination of this compound, computational modeling can distinguish between different possible mechanisms, such as a concerted E2 pathway or a stepwise E1 pathway. The transition state for an E2 reaction would involve the simultaneous breaking of a C-H bond and a C-Cl bond, while an E1 mechanism would proceed through a carbocation intermediate. The calculated activation energies for these different pathways can predict which mechanism is more likely to occur under specific conditions. Automated methods for transition state searching have been developed to facilitate these types of investigations for a large number of reactions. organic-chemistry.orgbeilstein-journals.org

Many reactions of this compound are expected to proceed through reactive intermediates, such as carbocations or free radicals. The formation of a carbocation would occur through the heterolytic cleavage of a C-Cl bond, while a radical would be formed by homolytic cleavage. chemrxiv.org

Computational chemistry can be used to calculate the relative stabilities of these intermediates. The stability of the 1-chloro-3,3-dimethylbutan-1-yl carbocation (formed by loss of a chloride ion) would be influenced by the inductive effect of the tert-butyl group and the electron-withdrawing effect of the remaining chlorine atom. Quantum chemical calculations have shown that alkyl substituents generally stabilize carbocations, although recent studies suggest that destabilization of the parent substrate is also a major contributing factor. mdpi.comosti.gov

Solvent Effects in Theoretical Reaction Studies

Theoretical models are crucial for understanding how solvents influence the reaction pathways of this compound. The choice of solvent can significantly alter reaction outcomes by stabilizing or destabilizing transition states and intermediates. For instance, in reactions involving this compound, polar aprotic solvents are known to stabilize ionic intermediates, which can be a key factor in nucleophilic substitution reactions. Conversely, non-polar solvents may favor radical-based mechanisms.

Computational studies, often employing methods like Monte Carlo simulations or density functional theory (DFT), can model these solvent effects. For example, research on related haloalkanes has shown that solvents like acetonitrile (B52724) can lower the energy barriers for certain reactions, thereby increasing the reaction rate. researchgate.net These theoretical investigations help in predicting the optimal solvent for a desired chemical transformation, guiding synthetic strategies. The solubility of halogenated alkanes in various organic solvents is influenced by a combination of dispersive, inductive, and dipole-dipole interactions, all of which can be modeled computationally. researchgate.net

Fundamental Theoretical Studies on Dihaloalkanes

Fundamental theoretical studies on dihaloalkanes, including this compound, provide a foundation for understanding their chemical and physical properties. These studies often focus on the electronic effects of the halogen substituents and how they compare to other related compounds.

Inductive Effects and Dipole Moments in Halogenated Alkanes

The two chlorine atoms on the same carbon in this compound exert a significant inductive effect. This electron-withdrawing effect polarizes the C-Cl bonds, creating a molecular dipole moment. Theoretical calculations can predict the magnitude and direction of this dipole moment, which is a key determinant of the molecule's intermolecular interactions and physical properties like boiling point. researchgate.net

The inductive effects of halogen atoms are a critical factor in the reactivity of haloalkanes. researchgate.net For instance, in base-promoted dehydrohalogenation reactions, the inductive effect of the halogens influences the acidity of adjacent protons, affecting the reaction rate. acs.org Theoretical models have been developed to calculate and understand the dipole moments of various halogenated alkanes, considering the complex interplay of bond moments and their mutual induction. researchgate.net These models have been refined to provide accurate descriptions of molecular dipole surfaces, even for molecules with distorted geometries. nih.gov

Comparative Analysis with Other Geminal Dihalides

Comparing this compound with other geminal dihalides through computational analysis reveals important structure-reactivity relationships. For instance, comparing it to its isomer, 2,2-dichloro-3,3-dimethylbutane, highlights how the position of the chlorine atoms affects reactivity. Theoretical studies can quantify differences in steric hindrance and the stability of potential carbocation intermediates, explaining why one isomer might undergo elimination reactions more readily than the other.

Furthermore, computational green metrics analysis has been used to evaluate the efficiency of different synthetic routes to geminal dihalides, providing a quantitative basis for comparing the "greenness" of various chemical processes. researchgate.netacs.org Theoretical studies also extend to understanding the mechanisms of reactions involving geminal dihalides, such as their coupling reactions, where preliminary mechanistic studies suggest the involvement of radical-initiated processes. researchgate.netacs.org The development of catalytic asymmetric cross-coupling methods for geminal dihalides has also been a focus, with theoretical insights complementing experimental work. acs.org

Advanced Analytical Methodologies in Research of 1,1 Dichloro 3,3 Dimethylbutane

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are indispensable for the separation and quantification of components in a reaction mixture, providing valuable data on reaction kinetics, product distribution, and the formation of impurities.

Gas Chromatography (GC) for Reaction Kinetics and Product Distribution Determination

Gas chromatography is a primary tool for studying the kinetics of reactions involving volatile compounds like 1,1-dichloro-3,3-dimethylbutane. By collecting aliquots from a reaction at different time intervals and analyzing them by GC, the concentration of reactants and products can be determined, allowing for the calculation of reaction rates and orders. For instance, in reactions such as dehydrochlorination or substitution, GC can track the disappearance of the starting material and the appearance of products over time.

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted stationary phase, is typically effective for separating chlorinated alkanes and their derivatives. The product distribution in reactions like the Friedel-Crafts alkylation to synthesize precursors of this compound can be readily assessed using GC, allowing for the optimization of reaction conditions to favor the desired product.

Table 1: Illustrative GC Parameters for Reaction Monitoring

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

High-Performance Liquid Chromatography (HPLC) for Complex Reaction Mixture Separation

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) is invaluable for analyzing less volatile products or complex mixtures that may arise from the reactions of this compound. This is particularly relevant when the compound is used as a starting material for the synthesis of more functionalized, higher molecular weight molecules.

Reversed-phase HPLC, with a C18 or C8 column, is a common choice for separating non-polar to moderately polar organic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of components with varying polarities.

Application in Monitoring Decomposition and Side-Product Formation

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful technique for identifying and quantifying decomposition products and side-products. In the synthesis of this compound, for example, isomers such as 1,2-dichloro-3,3-dimethylbutane or products of over-alkylation can be formed. cerritos.edu GC-MS allows for the separation of these compounds and their identification based on their unique mass spectra. The thermal decomposition of chlorinated hydrocarbons can also be monitored, providing insights into their stability and the nature of the degradation products. nih.gov

Spectroscopic Methods for Mechanistic Insights and Structural Characterization of Intermediates

Spectroscopic techniques provide a window into the molecular world, offering detailed information about the structure of molecules and the transformations they undergo during a chemical reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms in a molecule. In the context of this compound research, NMR is crucial for confirming the structure of the compound and its reaction products.

For instance, in the synthesis of related compounds, NMR has been used to differentiate between isomers by analyzing the chemical shifts and coupling constants of the protons. setu.ie The ¹H NMR spectrum of this compound would be expected to show a singlet for the nine equivalent protons of the tert-butyl group and a triplet for the dichloromethyl proton, coupled to the adjacent methylene (B1212753) protons. The methylene protons would appear as a doublet.

By monitoring a reaction over time using NMR, it is possible to observe the disappearance of reactant signals and the emergence of product signals, providing a detailed picture of the reaction pathway. This is particularly useful for identifying and characterizing transient intermediates that may not be isolable.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~1.0 | Singlet | 9H |

| -CH₂- | ~2.2 | Doublet | 2H |

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and non-destructive technique that is particularly sensitive to the presence of specific functional groups in a molecule. In the study of this compound, IR spectroscopy can be used to monitor reactions that involve the transformation of the C-Cl bonds.

For example, in a dehydrochlorination reaction where an alkene is formed, the disappearance of the C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ region) and the appearance of C=C stretching (around 1650 cm⁻¹) and =C-H stretching (above 3000 cm⁻¹) and bending (around 900-700 cm⁻¹) vibrations can be clearly observed. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can even be used for online monitoring of reactions in solution, providing real-time kinetic data. nih.gov

Table 3: Key IR Absorption Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-Cl | Stretch | 800 - 600 |

| C=C | Stretch | 1680 - 1620 |

| =C-H | Stretch | 3100 - 3000 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of paramagnetic species, particularly free radicals. researchgate.netmdpi.com In the study of the degradation of this compound, EPR spectroscopy is essential for identifying the transient radical intermediates that are formed during photocatalytic or other advanced oxidation processes. nih.gov The identification of these radicals is key to elucidating the reaction mechanism.

Since many radical intermediates are highly reactive and have very short lifetimes, a technique called spin trapping is often employed. mdpi.comsigmaaldrich.com This involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic radical adduct. This adduct can then be detected by EPR. A common spin trap used for detecting hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). sigmaaldrich.com

In a hypothetical study of this compound degradation, the reaction would be carried out in the presence of a spin trap. The resulting solution would then be analyzed by EPR. The EPR spectrum provides information about the type and environment of the trapped radical through its g-factor and hyperfine coupling constants. nih.gov For instance, the detection of the DMPO-OH adduct would confirm the generation of hydroxyl radicals, which are known to be powerful oxidizing agents in many degradation processes. mdpi.com

Table 2: Illustrative Spin Hamiltonian Parameters for Potential Radical Adducts in the Study of this compound Degradation using DMPO as a Spin Trap

| Radical Species | Spin Adduct | Hyperfine Coupling Constants (G) | g-factor |

| Hydroxyl Radical (•OH) | DMPO-OH | aN = 14.9, aH = 14.9 | 2.0058 |

| Superoxide Radical (O₂•⁻) | DMPO-OOH | aN = 14.3, aHβ = 11.7, aHγ = 1.25 | 2.0060 |

| Alkyl Radical (•R) | DMPO-R | aN ≈ 15.8, aH ≈ 22.8 | 2.0061 |

This table presents typical hyperfine coupling constants for common radical adducts. The specific values can vary depending on the solvent and temperature. The alkyl radical represents a potential carbon-centered radical derived from this compound.

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio of their ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. copernicus.org It is an ideal method for identifying the various degradation products of this compound.

In a typical GC-MS analysis, a sample from the degradation experiment is injected into the gas chromatograph. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio, producing a mass spectrum that serves as a "molecular fingerprint." copernicus.org

By analyzing the mass spectra of the separated components and comparing them to spectral libraries or known standards, the chemical structures of the degradation products can be determined. This information is crucial for piecing together the degradation pathway of this compound. For example, the identification of smaller chlorinated alkanes, aldehydes, ketones, and carboxylic acids would provide evidence for specific reaction mechanisms such as dehalogenation, oxidation, and carbon-carbon bond cleavage. copernicus.org A study on the atmospheric degradation of structurally similar compounds, 3,3-dimethylbutanal and 3,3-dimethylbutanone, utilized GC-MS to identify major products like acetone (B3395972) and 2,2-dimethylpropanal. copernicus.org

Table 3: Potential Degradation Products of this compound and their Expected Molecular Ions in GC-MS Analysis

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M]+ Peak (m/z) |

| This compound | C₆H₁₂Cl₂ | 155.07 | 154 |

| 1-Chloro-3,3-dimethylbutane (B46724) | C₆H₁₃Cl | 120.62 | 120 |

| 3,3-Dimethylbutanal | C₆H₁₂O | 100.16 | 100 |

| 3,3-Dimethyl-1-butanol | C₆H₁₄O | 102.17 | 102 |

| 2,2-Dimethylpropanal | C₅H₁₀O | 86.13 | 86 |

| Acetone | C₃H₆O | 58.08 | 58 |

This table lists some plausible degradation products. The expected molecular ion peak [M]+ corresponds to the integer mass of the most abundant isotopes.

Future Research Directions and Open Questions

Exploration of Novel Catalytic Systems for C-Cl Bond Functionalization

The activation and functionalization of the carbon-chlorine (C-Cl) bonds in 1,1-dichloro-3,3-dimethylbutane represent a significant challenge due to the steric bulk of the adjacent neopentyl group. This steric hindrance can impede the approach of catalysts and reagents, rendering many standard C-Cl activation protocols ineffective. Future research will necessitate the development of highly active and sterically tolerant catalytic systems to unlock the synthetic potential of this molecule.

A key area of investigation will be the use of transition metal catalysts that are less sensitive to steric crowding. For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands have shown success in the cross-coupling of other hindered alkyl halides and could be adapted for this compound. thieme-connect.denih.govyoutube.com Similarly, nickel-based catalysts, known for their ability to activate challenging C-Cl bonds, warrant significant exploration. Recent advancements in nickel catalysis, particularly in the context of reductive cross-coupling and electrosynthesis, offer promising starting points. nih.govchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org

Furthermore, the development of catalytic systems that operate via radical pathways could circumvent the steric limitations of traditional two-electron processes. Photoinduced or electrochemically generated catalysts might provide the high energy intermediates necessary to engage the sterically shielded C-Cl bonds of this compound. The exploration of iron-catalyzed B–H and Si–H insertion reactions of gem-dichloroalkanes, which proceed through a radical pathway, provides a conceptual framework for such investigations. rsc.org

Table 1: Potential Catalytic Systems for C-Cl Bond Functionalization of this compound

| Catalytic System | Potential Reaction Type | Key Advantages for Hindered Substrates |

| Palladium/Bulky Phosphine Ligands | Cross-coupling (e.g., Suzuki, Negishi) | Tunable steric and electronic properties to accommodate bulky substrates. |

| Nickel/Bipyridine or NHC Ligands | Reductive cross-coupling, Cyclopropanation | High reactivity towards C-Cl bonds, amenable to electrochemical methods. nih.govchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org |

| Iron-based Catalysts | Radical-mediated functionalization | Can overcome steric hindrance through non-ionic pathways. rsc.org |

| Copper-based Catalysts | Cross-coupling (e.g., C-N, C-O bond formation) | Cost-effective and can mediate a variety of bond formations. |

| Photoredox Catalysis | Radical-mediated transformations | Mild reaction conditions and generation of highly reactive intermediates. |

Asymmetric Synthesis Applications Leveraging this compound

The unique steric profile of this compound makes it an intriguing, albeit challenging, substrate for asymmetric synthesis. The bulky tert-butyl group can exert significant stereocontrol in reactions occurring at or near the dichloromethyl carbon. Future research should focus on harnessing this inherent steric influence to develop novel enantioselective transformations.

One promising avenue is the development of chiral catalysts that can differentiate between the two chlorine atoms in the gem-dichloro moiety. This would enable the sequential and stereoselective replacement of the chlorine atoms to generate chiral building blocks with a quaternary stereocenter. Such a strategy would require catalysts with precisely designed chiral pockets that can accommodate the bulky neopentyl group while effectively discriminating between the two C-Cl bonds.

Another approach involves the conversion of this compound into a prochiral intermediate, followed by an asymmetric transformation. For example, elimination of HCl could yield a vinylidene chloride, which could then undergo asymmetric hydrogenation or other addition reactions. Alternatively, hydrolysis could lead to a prochiral ketone, which could be a substrate for asymmetric reduction using chiral catalysts or biocatalysts to produce chiral alcohols. wikipedia.orgnih.govnih.gov The steric demand of the tert-butyl group would likely play a crucial role in dictating the facial selectivity of such reactions.

Table 2: Potential Asymmetric Transformations Involving this compound Derivatives

| Precursor derived from this compound | Asymmetric Reaction | Potential Chiral Product |

| Prochiral Ketone | Asymmetric Reduction (e.g., with chiral Ru or Rh catalysts) | Chiral Secondary Alcohol |

| Vinylidene Chloride | Asymmetric Hydrogenation | Chiral Monochloroalkane |

| This compound | Enantioselective Monodechlorination | Chiral Monochloroalkane |

| Prochiral Ketone | Asymmetric Aldol or Mannich Reaction | Chiral β-Hydroxy or β-Amino Ketone |

Integration with Flow Chemistry for Scalable Synthetic Processes

Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and simplified scalability. youtube.com The integration of reactions involving this compound with flow chemistry setups presents a significant opportunity for developing scalable and efficient synthetic processes.

A recent study on the flow electroreductive nickel-catalyzed cyclopropanation of alkenes using gem-dichloroalkanes highlights the potential of this approach. nih.govchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org This methodology, which can be performed in a continuous-flow reactor, allows for the safe and scalable generation of cyclopropanes from readily available starting materials. nih.govchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org Adapting this system to use this compound as a precursor for substituted cyclopropanes is a logical and promising next step. The ability to precisely control reaction parameters such as residence time, temperature, and electrode potential in a flow reactor could be crucial for managing the reactivity of intermediates derived from this sterically hindered compound.

Table 3: Potential Advantages of Flow Chemistry for Reactions of this compound

| Feature of Flow Chemistry | Application to this compound Chemistry |

| Enhanced Safety | Controlled handling of potentially reactive intermediates and reagents. |

| Precise Control of Reaction Parameters | Optimization of reaction conditions for activating sterically hindered C-Cl bonds. |

| Improved Heat and Mass Transfer | Efficient management of exothermic reactions and prevention of side reactions. |

| Scalability | Straightforward scale-up of synthetic processes from lab to production. youtube.com |

| Integration of In-line Analysis | Real-time monitoring and optimization of reaction outcomes. |

Q & A

What are the established synthetic routes for 1,1-dichloro-3,3-dimethylbutane, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The primary synthesis involves Lewis acid-catalyzed alkylation of ethylene with tert-butyl chloride derivatives. For example, AlCl₃ catalyzes the reaction between tert-butyl chloride and ethylene under anhydrous conditions, forming this compound via electrophilic addition . Key parameters include:

- Temperature: Optimal at 50–70°C to balance reactivity and avoid side reactions.

- Catalyst stoichiometry: Excess AlCl₃ (1.2–1.5 equiv.) improves regioselectivity.

- Solvent: Non-polar solvents (e.g., dichloromethane) enhance intermediate stability.

Yield typically ranges from 65–80%, with impurities like 1,2-dichloro isomers requiring fractional distillation for removal .

How can the stereochemical outcome of this compound synthesis be rationalized?

Level: Advanced

Methodological Answer:

The reaction follows anti-Markovnikov addition due to the stability of the carbocation intermediate. The tert-butyl group directs chlorine addition to the less substituted carbon, forming this compound. Stereochemical analysis via NMR coupling constants (e.g., vicinal values) confirms the antiperiplanar arrangement of substituents. Computational studies (DFT) further validate transition-state geometry favoring this pathway .

What purification strategies are effective for isolating this compound from reaction mixtures?

Level: Basic

Methodological Answer:

- Fractional distillation: Boiling point differences (146–148°C) separate the target compound from lower-boiling impurities (e.g., unreacted ethylene derivatives) .

- Silica gel chromatography: Hexane/ethyl acetate (95:5) elutes the product with >95% purity.

- GC-MS validation: Retention time (~8.2 min) and m/z 155.06 (M⁺) confirm identity .

How do competing radical pathways affect the chlorination of 3,3-dimethylbutane derivatives?

Level: Advanced

Methodological Answer:

In photochlorination, radical chain mechanisms compete with electrophilic pathways. Tertiary hydrogens in 3,3-dimethylbutane are abstracted preferentially by Cl• radicals, forming 1-chloro-2,3-dimethylbutane as a major byproduct. Kinetic studies using GC-headspace analysis show a 64:36 tertiary-to-primary chlorination ratio, deviating from predicted Markovnikov selectivity due to steric effects .

What analytical techniques resolve contradictions in reported physical properties (e.g., density, solubility)?

Level: Advanced

Methodological Answer:

Discrepancies in density (1.03 g/cm³ vs. 0.863 g/cm³) arise from solvent interactions or isomer contamination. Use:

- Differential scanning calorimetry (DSC): Confirms purity via melting point consistency (56°C).

- Pulsed-field gradient NMR: Measures diffusion coefficients to assess solvent interactions .

How is this compound utilized in synthesizing bioactive intermediates?

Level: Advanced

Methodological Answer:

Hydrolysis of this compound with aqueous NaOH yields 3,3-dimethylbutyraldehyde , a precursor for antifungal agents like terbinafine. Key steps:

- pH control: Maintain pH 10–12 to avoid over-oxidation.

- Workup: Extract with diethyl ether and dry over MgSO₄ for >90% yield .

What safety protocols mitigate risks during large-scale synthesis?

Level: Basic

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation (UN 1993, Class 3).

- Personal protective equipment (PPE): Nitrile gloves and faceshields prevent dermal exposure.

- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Level: Advanced

Methodological Answer:

- Light sensitivity: UV exposure induces radical degradation; store in amber glass at 4°C.

- Moisture: Hydrolysis to 3,3-dimethylbutyraldehyde occurs in humid environments; use molecular sieves for long-term storage .

What mechanistic insights explain cytotoxic activity in halogenated analogs of this compound?

Level: Advanced

Methodological Answer:

Brominated analogs (e.g., Plocoralide B) exhibit cytotoxicity (IC₅₀ = 9.3 μM in WHCO1 cells) via alkylation of cellular nucleophiles (e.g., glutathione). Structure-activity relationships (SAR) show increased potency with additional halogens, validated by MTT assays and apoptosis markers (Annexin V staining) .

How can computational modeling optimize reaction conditions for scaled synthesis?

Level: Advanced

Methodological Answer:

DFT calculations (B3LYP/6-31G*) predict transition-state energies for AlCl₃-catalyzed pathways. Parameters optimized include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。